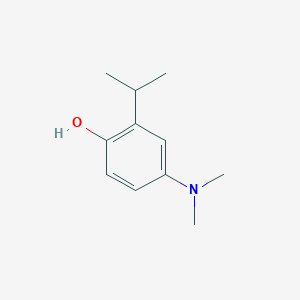

4-(Dimethylamino)-2-isopropylphenol

Description

Significance of Phenolic Compounds in Contemporary Chemical Research

Phenolic compounds represent a vast and heterogeneous group of chemical substances characterized by a hydroxyl group (-OH) attached directly to an aromatic ring. mdpi.comsigmaaldrich.com Their significance in modern chemical research is immense, largely due to their wide array of biological activities and industrial applications. chemicalbook.comwikipedia.org These compounds are foundational to numerous studies focusing on antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. sigmaaldrich.comepo.org In industries ranging from pharmaceuticals and nutraceuticals to food science and cosmetics, phenolics are utilized as natural preservatives, flavorings, and active ingredients. chemicalbook.com The inherent reactivity of the phenol (B47542) structure, combined with its ability to neutralize free radicals, positions these compounds as a central focus for developing new technologies and therapeutic agents aimed at combating oxidative stress and related chronic diseases. wikipedia.orgepo.org

Contextual Overview of Substituted Phenols: Structural Diversity and Academic Research Relevance

The basic phenolic structure allows for extensive variation through the substitution of different functional groups onto the benzene (B151609) ring, leading to a remarkable class of molecules known as substituted phenols. google.com This structural diversity is a key driver of their academic and commercial relevance. The type, position, and number of substituents—such as alkyl, halogen, or amino groups—can profoundly influence the compound's physical, chemical, and biological properties. sigmaaldrich.comchemsrc.com For instance, the alkylation of phenol with propylene (B89431) can yield isomers like 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273), each with distinct industrial relevance. wikipedia.orggoogle.com The study of these relationships between chemical structure and physiological activity is a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com The immense library of over 8,000 identified phenolic structures is a testament to this diversity, offering a rich field for discovering novel molecules with tailored properties. google.com

Identification of Research Gaps and Formulation of Scholarly Objectives for 4-(Dimethylamino)-2-isopropylphenol

Despite the extensive research into substituted phenols, significant knowledge gaps exist for specific compounds. One such case is This compound (CAS Number: 14200-18-1). This compound is commercially available from suppliers for research purposes, yet it is explicitly noted as a rare chemical for which analytical data has not been collected. sigmaaldrich.comsigmaaldrich.com A review of prominent scientific databases reveals a notable absence of published literature detailing its synthesis, characterization, or potential applications. uni.lu

This lack of information presents a clear research opportunity. Therefore, the primary scholarly objectives for future investigation of this compound should be:

Development and Optimization of a Synthetic Pathway: To establish a reliable and efficient method for its synthesis.

Comprehensive Physicochemical and Spectroscopic Characterization: To fully determine its structural and physical properties through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Investigation of Potential Biological Activity: To conduct initial screenings for antioxidant, antimicrobial, or other relevant biological activities, based on the known properties of related aminophenol and isopropylphenol compounds.

Comparative Analysis: To compare its properties with those of its structural isomers to understand the specific influence of the substituent arrangement on its chemical behavior.

Addressing these objectives would fill a significant void in the scientific literature and potentially uncover a new compound with valuable applications.

Known and Predicted Properties of this compound

While experimental data is scarce, some basic molecular properties are known or can be predicted through computational methods.

| Property | Value | Source |

| CAS Number | 14200-18-1 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇NO | sigmaaldrich.comuni.lu |

| Molecular Weight | 179.264 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 179.13101 Da | uni.lu |

| Predicted XlogP | 2.8 | uni.lu |

Comparison with Related Isomers

To highlight the existing research gap, the following table compares the available data for this compound with its well-studied isomer, 4-isopropylphenol.

| Property | This compound | 4-Isopropylphenol |

| CAS Number | 14200-18-1 | 99-89-8 wikipedia.org |

| Molecular Formula | C₁₁H₁₇NO | C₉H₁₂O wikipedia.org |

| Synthesis | No published methods found | Well-established via alkylation of phenol with propylene wikipedia.orggoogle.com |

| Melting Point | Data not available | 59-61 °C wikipedia.org |

| Boiling Point | Data not available | 212-213 °C wikipedia.org |

| Published Research | None found | Extensive literature available wikipedia.orggoogle.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(dimethylamino)-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H17NO/c1-8(2)10-7-9(12(3)4)5-6-11(10)13/h5-8,13H,1-4H3 |

InChI Key |

UCFHVXPKAZZXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dimethylamino 2 Isopropylphenol

Established Synthetic Pathways for Substituted Phenols

The construction of the 4-(Dimethylamino)-2-isopropylphenol backbone relies on fundamental reactions for the derivatization of phenols. These methods, while well-established, require careful consideration of directing group effects and reaction conditions to achieve the desired substitution pattern.

Friedel-Crafts Acylation and Alkylation Approaches

Friedel-Crafts reactions are a classical approach for the introduction of alkyl and acyl groups onto aromatic rings. wikipedia.org In the context of synthesizing this compound, Friedel-Crafts alkylation could theoretically be employed to introduce the isopropyl group.

The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are both activating and ortho-, para-directing. libretexts.orgorganicchemistrytutor.com This inherent directing effect can be leveraged to guide the incoming electrophile. However, the presence of two activating groups can also lead to a lack of regioselectivity and the formation of multiple products. The relative directing strength of the hydroxyl and dimethylamino groups would play a crucial role in determining the major isomer. Generally, the amino group is a stronger activating group than the hydroxyl group. libretexts.org

A potential synthetic route could involve the isopropylation of 4-(dimethylamino)phenol (B184034). The strong ortho-, para-directing nature of the dimethylamino group would favor the introduction of the isopropyl group at the ortho position (position 2), leading to the desired product. Common alkylating agents for this purpose include isopropyl alcohol or propene, typically in the presence of a solid acid catalyst like a zeolite or a strong protic acid. rsc.org

Table 1: Examples of Friedel-Crafts Alkylation of Phenolic Compounds

| Phenolic Substrate | Alkylating Agent | Catalyst | Major Product(s) | Reference |

| Phenol (B47542) | Propylene (B89431) | H-BEA Zeolite | 2-isopropylphenol (B134262) | rsc.org |

| m-Cresol | Isopropyl alcohol | Strong acid resin | Isopropyl cresols | semanticscholar.org |

| Phenol | 1-Propanol/2-Propanol | Hydrotalcite-derived catalysts | Alkylated phenols | scilit.com |

This table is for illustrative purposes and shows related reactions, not the specific synthesis of this compound.

Challenges in Friedel-Crafts alkylation include the potential for polyalkylation and rearrangement of the alkyl group, although the latter is not a concern with a secondary alkyl group like isopropyl. Careful control of reaction conditions such as temperature, catalyst, and stoichiometry is essential to maximize the yield of the desired mono-alkylated product.

Alkylation and Transalkylation Strategies for Phenolic Scaffolds

Direct alkylation of phenols is a widely used industrial process. The alkylation of phenol with propylene, for instance, can yield a mixture of isopropylphenols, including 2-isopropylphenol and 4-isopropylphenol (B134273). nih.gov The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. capes.gov.br

Transalkylation offers an alternative strategy. This process involves the transfer of an alkyl group from one phenolic molecule to another. For example, a process for the preparation of 4-isopropylphenol involves the transalkylation of 2-isopropylphenol in the presence of a catalyst. nih.gov While not directly applicable to the synthesis of the target compound from unsubstituted starting materials, it highlights the dynamic nature of alkyl groups on a phenolic ring under certain catalytic conditions.

A hypothetical approach for the synthesis of this compound could involve the initial synthesis of 4-aminophenol, followed by methylation to 4-(dimethylamino)phenol. Subsequent isopropylation would then be directed to the ortho position by the powerful dimethylamino directing group.

Regioselective Functionalization Techniques for Aromatic Systems

Achieving high regioselectivity in the functionalization of aromatic systems, especially those with multiple activating groups, is a significant challenge. The directing effects of the existing substituents are paramount in determining the position of subsequent electrophilic attack. libretexts.orgscispace.comrsc.org

In the case of a 4-substituted phenol, where the para position is blocked, electrophilic substitution is directed to the ortho positions. For a substrate like 4-(dimethylamino)phenol, both ortho positions (2 and 6) are activated. The introduction of an isopropyl group would likely occur at one of these positions. Steric hindrance from the existing dimethylamino group might play a role in the selectivity between the two ortho positions, although with a relatively small methyl group, this effect may be minimal.

Modern catalytic systems have been developed to enhance the regioselectivity of phenol alkylation. For instance, certain zeolite catalysts have been shown to favor the formation of specific isomers in the alkylation of phenol with propylene. rsc.org The choice of solvent can also influence the outcome of the reaction; for example, the regioselectivity of phenol alkylation with propionaldehyde (B47417) can be controlled in supercritical water. rsc.org

Approaches to Incorporate Dimethylamino and Isopropyl Moieties

The introduction of the dimethylamino and isopropyl groups can be achieved through various synthetic strategies, either by functionalizing a pre-existing phenol or by constructing the aromatic ring with the desired substituents in place.

Mannich Reactions and Related Aminomethylation Strategies

The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds, including the activated positions of phenols. prepchem.com This three-component condensation reaction involves an active hydrogen compound (the phenol), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine (in this case, dimethylamine). prepchem.com

A plausible route to this compound could start with 2-isopropylphenol. The Mannich reaction on 2-isopropylphenol with formaldehyde and dimethylamine (B145610) would introduce a dimethylaminomethyl group onto the aromatic ring. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions. Since the ortho position is already occupied by the isopropyl group, the reaction would be expected to occur at the para position (position 4) or the other ortho position (position 6).

Table 2: Examples of Mannich Reactions with Phenols

| Phenolic Substrate | Amine | Aldehyde | Product | Reference |

| Phenol | Diethylamine | Formaldehyde | 2-(Diethylaminomethyl)phenol | |

| 2,6-di-tert-butylphenol | Dimethylamine | Formaldehyde | N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine | rsc.org |

| Various alkylphenols | Dimethylamine, Methylamine, etc. | Formaldehyde | Various Mannich bases | wikipedia.org |

This table is for illustrative purposes and shows related reactions, not the specific synthesis of this compound.

The initial product of the Mannich reaction would be 4-(dimethylaminomethyl)-2-isopropylphenol. Subsequent reduction of the benzylic C-N bond to a methyl group is not a straightforward transformation and would require specific and potentially harsh reducing agents, making this a less direct route to the final product. However, the direct introduction of the dimethylamino group is a key feature of this strategy.

Recent advances in aminomethylation include iodine-catalyzed ortho-aminomethylation of phenols in aqueous media, offering a transition-metal-free alternative. rsc.org

Directed Ortho-Metalation (DoM) and Directing Group Effects in Phenolic Systems

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can then react with an electrophile. uwindsor.cabaranlab.org

Both the hydroxyl and tertiary amine groups can act as DMGs. wikipedia.org In the case of 4-(dimethylamino)phenol, the relative directing ability of the -OH and -N(CH₃)₂ groups would determine the site of lithiation. The hydroxyl group is a stronger directing group than the dimethylamino group in many cases. Therefore, lithiation would be expected to occur at the position ortho to the hydroxyl group, which is position 3. This would not lead to the desired product.

To achieve ortho-lithiation directed by the dimethylamino group, the hydroxyl group would likely need to be protected with a group that is a weaker DMG or is sterically hindering. For example, converting the phenol to a bulky silyl (B83357) ether could direct the lithiation to the position ortho to the dimethylamino group. Following lithiation, quenching with an appropriate electrophile to introduce the isopropyl group would be the next step. However, introducing an isopropyl group via this method is not trivial and would require a suitable electrophilic source of the isopropyl cation or a related synthetic equivalent.

The directing effects of substituents are fundamental to understanding the regioselectivity of these reactions. libretexts.orgscispace.comrsc.org The interplay between the electronic nature (electron-donating or -withdrawing) and steric bulk of the substituents dictates the outcome of the synthetic transformations. In all the discussed methodologies, a thorough understanding of these principles is essential for the successful synthesis of this compound.

Optimization of Reaction Conditions for Isomer Selectivity and Yield

The synthesis of this compound presents a significant challenge in achieving high isomer selectivity and yield. The directing effects of the hydroxyl and isopropyl groups on the phenol ring influence the position of the incoming dimethylaminomethyl group. The hydroxyl group is an activating ortho-, para-director, while the isopropyl group is a weakly activating ortho-, para-director. This creates a competition for the electrophilic attack, potentially leading to a mixture of isomers.

A plausible and widely utilized method for the introduction of an aminomethyl group onto a phenolic ring is the Mannich reaction . This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, 2-isopropylphenol), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine). google.comresearchgate.netnih.govgoogle.com

The regioselectivity of the Mannich reaction on phenols is highly dependent on several factors:

Steric Hindrance: The bulky isopropyl group at the 2-position will sterically hinder the approach of the electrophile to the ortho-position (position 3). This steric hindrance would favor substitution at the less hindered para-position (position 4) relative to the hydroxyl group.

Reaction Temperature: Lower reaction temperatures can often lead to higher regioselectivity. In the case of some substituted phenols, a decrease in temperature has been shown to favor the formation of the 6-substituted product over the 8-substituted one in flavonoid systems, which can be seen as analogous to the ortho vs. para substitution in simpler phenols. google.com

Catalyst: The choice of catalyst, if any, can influence the outcome. While the Mannich reaction can proceed without a catalyst, acid or base catalysis is common. The nature and concentration of the catalyst can affect the rate of formation of the reactive electrophile (an iminium ion from formaldehyde and dimethylamine) and the nucleophilicity of the phenol.

Solvent: The solvent can influence the solubility of the reactants and intermediates, as well as the transition state energies, thereby affecting both yield and selectivity.

To optimize the synthesis of the desired this compound isomer, a systematic variation of these parameters would be necessary. The following table outlines a hypothetical optimization study based on general principles of the Mannich reaction.

| Parameter | Variation | Expected Outcome on Selectivity for 4-substitution | Rationale |

| Temperature | 25°C, 50°C, 80°C | Lower temperature may increase selectivity. | Reduces the kinetic energy of reactants, allowing for greater differentiation between sterically hindered and unhindered positions. |

| Solvent | Ethanol, Dioxane, Water | Aprotic solvents might favor para-substitution. | Solvation of the phenoxide ion can influence its nucleophilicity and the accessibility of different ring positions. |

| Catalyst | None, HCl, NaOH | Acid catalysis is typical for Mannich reactions. | An acidic medium facilitates the formation of the electrophilic iminium ion. |

| Reactant Ratio | 1:1:1, 1:1.2:1.2 (Phenol:Formaldehyde:Amine) | A slight excess of formaldehyde and amine may improve yield. | Ensures complete conversion of the starting phenol. |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. This section explores novel synthetic routes and green chemistry principles applicable to the synthesis of this compound.

Exploration of Flow Chemistry and Catalytic Methodologies

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. epo.org

The synthesis of aminophenols has been successfully demonstrated using continuous-flow processes. For instance, the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been established in a continuous-flow system, highlighting the potential for safe and efficient production. epo.orggoogleapis.com This approach could be adapted for the Mannich reaction of 2-isopropylphenol. A hypothetical flow setup could involve pumping streams of 2-isopropylphenol, a pre-mixed solution of formaldehyde and dimethylamine, and a catalyst (if required) into a heated microreactor. The short residence times and precise temperature control in a flow reactor could potentially enhance the selectivity and yield of the desired this compound isomer. The use of packed-bed reactors with heterogeneous catalysts is another promising avenue in flow chemistry, which could simplify product purification.

Catalytic methodologies are also at the forefront of green synthesis. While the Mannich reaction can be self-catalyzed, exploring novel catalysts could improve its efficiency and selectivity. For example, various metal salts have been shown to catalyze three-component Mannich reactions effectively. google.com The development of reusable heterogeneous catalysts would be a significant step towards a more sustainable synthesis of this compound.

Principles of Atom Economy and Sustainable Synthesis in Phenol Functionalization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Mannich reaction is inherently atom-economical as it is a condensation reaction where the only byproduct is water.

The functionalization of phenols is an active area of research with a focus on sustainability. Direct C-H functionalization is a powerful tool for building molecular complexity in an atom-economical manner. googleapis.com The Mannich reaction is a prime example of such a transformation.

To further enhance the green credentials of the synthesis of this compound, the following principles should be considered:

Use of Renewable Feedstocks: While phenol is traditionally derived from petroleum, research into producing phenols from renewable sources like lignin (B12514952) is ongoing.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a process. Utilizing water or other green solvents would be preferable to volatile organic compounds.

Energy Efficiency: Employing flow chemistry or catalytic methods that allow for lower reaction temperatures and shorter reaction times can significantly reduce energy consumption.

Methodologies for Isolation and Purification

The isolation and purification of the target compound, this compound, from the reaction mixture is a critical step to obtain a product of high purity. The reaction mixture will likely contain the desired product, unreacted starting materials, the isomeric byproduct (2-(Dimethylamino)-6-isopropylphenol), and potentially some polysubstituted products.

A common method for the purification of aminophenols involves a series of extraction and precipitation steps. The basic nature of the dimethylamino group and the acidic nature of the phenolic hydroxyl group allow for purification based on pH adjustment.

A general purification strategy could involve the following steps:

Solvent Removal: The reaction solvent is removed under reduced pressure.

Acid-Base Extraction: The residue is dissolved in a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate) and washed with an acidic solution (e.g., dilute HCl) to protonate the amino group, transferring the aminophenol into the aqueous phase. The organic layer containing non-basic impurities can be separated. wipo.int

Basification and Extraction: The acidic aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium (B1175870) salt and regenerate the free aminophenol, which may precipitate or can be extracted back into an organic solvent.

Chromatography: If a mixture of isomers is still present, column chromatography is a powerful technique for their separation. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of non-polar and polar solvents) would need to be optimized.

Crystallization: The final purified product can be further refined by crystallization from a suitable solvent to obtain a highly pure solid.

The following table summarizes common purification techniques for aminophenols.

| Technique | Principle | Application |

| Acid-Base Extraction | Exploits the different solubilities of the neutral compound and its protonated/deprotonated forms in aqueous and organic phases. | Separation of the aminophenol from non-basic/non-acidic impurities. |

| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase. | Separation of isomers and closely related impurities. |

| Crystallization | Purification based on the differential solubility of the compound and impurities in a given solvent at different temperatures. | Final purification step to obtain a highly pure crystalline solid. |

| Distillation | Separation of components with different boiling points. | May be applicable if the product is a liquid and thermally stable. |

This table provides a general overview of purification techniques, and the specific conditions would need to be determined experimentally for this compound.

Structural and Conformational Analysis of 4 Dimethylamino 2 Isopropylphenol

Spectroscopic Characterization Methodologies

The elucidation of the precise chemical structure and bonding of 4-(Dimethylamino)-2-isopropylphenol relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of its constituent atoms.

In ¹H NMR, the chemical shifts, splitting patterns, and integration values of the proton signals reveal the connectivity and chemical environment of each proton. The aromatic protons on the phenol (B47542) ring typically appear as distinct signals in the downfield region, with their coupling patterns indicating their relative positions. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two methyl groups. The protons of the dimethylamino group typically appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. The phenolic carbon atom bearing the hydroxyl group, the carbon attached to the isopropyl group, and the carbon bonded to the dimethylamino group all exhibit characteristic chemical shifts that aid in the unequivocal structural assignment.

While specific, experimentally verified NMR data for this compound is not widely available in public literature, data for the closely related isomer, 4-(Dimethylamino)-3-isopropylphenol, is noted by some suppliers, though analytical data is not provided. sigmaaldrich.com For illustrative purposes, the expected NMR data can be predicted based on analogous structures like 2-isopropylphenol (B134262) and 4-dimethylaminophenol. uni.lunih.govorgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.2 | 115 - 155 |

| Phenolic-OH | 4.5 - 5.5 | - |

| Isopropyl-CH | 3.0 - 3.5 | 25 - 30 |

| Isopropyl-CH₃ | 1.1 - 1.3 | 20 - 25 |

| Dimethylamino-CH₃ | 2.8 - 3.0 | 40 - 45 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and are not based on experimental data for the specific compound.

Vibrational Spectroscopy Techniques (Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)) for Bond Characterization

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. These methods are particularly useful for identifying functional groups and characterizing bond strengths.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of its vibrational modes. The resulting spectrum displays a series of absorption bands, with their positions (frequencies) and intensities being characteristic of specific bonds. For this compound, key vibrational bands include the O-H stretching of the phenolic hydroxyl group, the C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N stretching of the dimethylamino group. The broadness of the O-H stretching band can also provide information about hydrogen bonding.

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It often provides stronger signals for non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment. Studies on related phenolic compounds, such as 2,4,6-tris(dimethylaminomethyl) phenol, have demonstrated the power of combining experimental FT-IR and FT-Raman spectra with theoretical calculations to achieve detailed vibrational assignments. nist.gov

Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) | Weak or absent |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Phenol) | 1180 - 1260 | Present |

| C-N Stretch | 1250 - 1350 | Present |

Note: These are expected frequency ranges based on the functional groups present and are not from direct experimental measurement on the title compound.

Ultraviolet-Visible (UV-Vis) Absorption and Electronic Circular Dichroism (ECD) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system. For this compound, the phenolic ring and the dimethylamino group constitute a chromophore that is expected to exhibit distinct absorption bands in the UV region.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, ECD can be a powerful tool for studying its interactions with chiral environments or for the analysis of chiral derivatives. The combination of UV-Vis and ECD spectra can provide detailed information about the electronic structure and stereochemistry of molecules. sigmaaldrich.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Computational Structural Analysis

To complement experimental data and to gain a deeper understanding of the molecule's three-dimensional structure and electronic properties, computational methods are employed.

Geometry Optimization Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are used to determine the most stable conformation (geometry) of the molecule by minimizing its energy. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate the computational model. nist.gov The analysis of the calculated molecular orbitals, such as the HOMO and LUMO, provides insights into the molecule's reactivity and electronic transitions. The electrostatic potential surface can also be mapped to identify electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

Conformational Isomerism and Energy Minima Studies

The structure of this compound features several rotatable single bonds, giving rise to a variety of spatial arrangements known as conformational isomers, or conformers. The most significant rotations occur around the C(aryl)-O(hydroxyl), C(aryl)-N(dimethylamino), and C(aryl)-C(isopropyl) bonds. Each of these rotations leads to different conformers with distinct potential energies. The most stable conformers correspond to energy minima on the potential energy surface of the molecule.

For instance, the orientation of the hydroxyl (-OH) group relative to the isopropyl group is a key determinant of stability. An intramolecular hydrogen bond can potentially form between the hydroxyl hydrogen and the nitrogen atom of the dimethylamino group, or with the π-electron system of the aromatic ring. The rotation of the isopropyl group is also subject to steric hindrance with the adjacent hydroxyl and dimethylamino groups, influencing the preferred orientation of the methyl groups. Similarly, the dimethylamino group's nitrogen atom can exhibit varying degrees of pyramidalization and rotation, affecting its electronic interaction with the aromatic ring.

The identification of global and local energy minima would require a systematic scan of the potential energy surface by rotating these key dihedral angles. The conformers at these minima would represent the most probable shapes of the molecule. A study on a related compound, 2,2-dimethylpropane-1,3-diaminium cation, demonstrated that staggered conformations generally correspond to energy minima, while eclipsed conformations are at energy maxima. nih.gov For this compound, it is expected that conformers minimizing steric repulsion between the bulky isopropyl and dimethylamino groups, while optimizing favorable intramolecular interactions, will be the most stable.

Intramolecular Interactions and Molecular Stability Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule, providing a quantitative measure of their contribution to molecular stability. nih.gov This analysis translates the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a key output of this analysis. Larger E(2) values indicate stronger interactions and greater stabilization.

Lone Pair Delocalization: The oxygen of the hydroxyl group and the nitrogen of the dimethylamino group possess lone pairs of electrons. These lone pairs can delocalize into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is a significant stabilizing factor in phenols and anilines. The extent of this delocalization influences the electron density distribution in the ring and the rotational barriers of the C-O and C-N bonds. NBO analysis can quantify the stabilization energy of these interactions, such as LP(O) → π(C=C) and LP(N) → π(C=C).

Intramolecular Hydrogen Bonding: A particularly important stabilizing interaction in this compound could be the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom (as a donor) and the nitrogen atom of the dimethylamino group (as an acceptor). An NBO analysis would reveal this as a strong LP(N) → σ*(O-H) interaction, characterized by a significant E(2) value. This type of interaction would lock the conformation of the hydroxyl and dimethylamino groups relative to each other.

The table below, based on general principles and findings for analogous molecules in the literature, illustrates the types of stabilizing interactions that would be expected from an NBO analysis of this compound. The stabilization energies (E(2)) are hypothetical and serve to illustrate the relative strengths of these interactions.

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Expected Relative Stabilization Energy (E(2)) |

| LP (N) | σ* (O-H) | Intramolecular Hydrogen Bond | High |

| LP (O) | π* (C=C) of ring | Lone Pair Delocalization | Moderate to High |

| LP (N) | π* (C=C) of ring | Lone Pair Delocalization | Moderate to High |

| π (C=C) of ring | π* (C=C) of ring | π-electron Delocalization | High |

| σ (C-H) of isopropyl | σ* (C-C) of ring | Hyperconjugation | Low to Moderate |

The cumulative effect of these intramolecular interactions, as would be quantified by NBO analysis, dictates the most stable conformation of this compound. The interplay between steric hindrance and these stabilizing electronic effects results in a finely tuned three-dimensional structure that governs the molecule's physical and chemical properties.

Reactivity and Reaction Mechanisms of 4 Dimethylamino 2 Isopropylphenol

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 4-(Dimethylamino)-2-isopropylphenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a hydroxyl group, a dimethylamino group, and an isopropyl group.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic and steric effects of the substituents. Both the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂) groups are potent activating groups and are ortho-, para-directors. libretexts.orgminia.edu.eg This is because the lone pair of electrons on the oxygen and nitrogen atoms can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgmasterorganicchemistry.com The isopropyl group is a less powerful, weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect. libretexts.org

In this specific molecule, the para positions relative to the hydroxyl and dimethylamino groups are already occupied by each other. The positions available for substitution are C3, C5, and C6.

Position C6: Ortho to the hydroxyl group.

Position C5: Ortho to the dimethylamino group.

Position C3: Ortho to both the dimethylamino and isopropyl groups.

The powerful resonance donation from both the -OH and -N(CH₃)₂ groups makes the ring highly nucleophilic. minia.edu.egmasterorganicchemistry.com The directing influence of these groups is generally stronger than the weaker inductive effect of the isopropyl group. libretexts.org Therefore, electrophilic attack is strongly favored at the positions ortho to the hydroxyl and dimethylamino groups. Steric hindrance from the bulky isopropyl group at C2 and the dimethylamino group at C4 may influence the accessibility of the adjacent positions, C3 and C5, to incoming electrophiles. In acidic media, the dimethylamino group can be protonated to form an anilinium ion (-N⁺H(CH₃)₂), which is a strongly deactivating and meta-directing group. masterorganicchemistry.combyjus.com This would drastically alter the reactivity and regioselectivity of the ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |

| -OH (Hydroxyl) | Strong resonance donation, weak inductive withdrawal | Strongly Activating | Ortho, Para |

| -N(CH₃)₂ (Dimethylamino) | Strong resonance donation, weak inductive withdrawal | Strongly Activating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | Weak inductive donation | Weakly Activating | Ortho, Para |

| -N⁺H(CH₃)₂ (Protonated Amine) | Strong inductive withdrawal | Strongly Deactivating | Meta |

Controlling the position of substitution on such a highly activated ring is a significant challenge in synthetic chemistry. nih.gov Several strategies can be employed to achieve regiochemical control during the derivatization of polysubstituted phenols. One common approach involves the use of protecting groups. For instance, the phenolic hydroxyl group can be converted into a bulkier ether or ester, which can sterically block the adjacent ortho position (C5), thereby directing incoming electrophiles to the less hindered C3 position.

Another strategy involves modulating the reaction conditions, such as the choice of solvent, temperature, and catalyst, to favor one isomer over another. oregonstate.edu In cases of highly activated phenols, direct C-H functionalization can be challenging due to over-reactivity and lack of selectivity. nih.gov However, modern synthetic methods, including transition-metal-catalyzed cross-coupling and directed C-H activation, offer pathways to functionalize specific positions that are otherwise difficult to access. nih.govnih.gov For example, by installing a temporary directing group on the phenolic oxygen, it is possible to achieve selective ortho-C-H functionalization. nih.gov

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic group is susceptible to oxidation. The autoxidation of 4-(dimethylamino)phenol (B184034) (DMAP), a structurally related compound, is known to proceed readily, especially at pH values above neutral. nih.gov This process can be accelerated by catalysts and results in the formation of a colored 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical species can then undergo further reactions, such as disproportionation, to yield DMAP and N,N-dimethylquinonimine, which subsequently hydrolyzes to p-benzoquinone and dimethylamine (B145610). nih.gov The oxidation of phenols can also be a key step in creating more complex molecules or polymers. acs.orgresearchgate.net

Conversely, while phenols themselves are generally in a reduced state, transformations involving the aromatic ring can be considered. The reduction of phenols to the corresponding cyclohexanols can be achieved through catalytic hydrogenation, though this typically requires high pressures and temperatures. The aromatic ring's stability makes reduction challenging under mild conditions.

Reactions Involving the Dimethylamino Functionality

The dimethylamino group imparts basic and nucleophilic character to the molecule.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Brønsted-Lowry base, capable of accepting a proton. quora.commasterorganicchemistry.com The basicity of N,N-dimethylaniline derivatives is influenced by both electronic and steric factors. The two methyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen, making it more basic than aniline. quora.comfiveable.mereddit.com However, this is counteracted by the resonance effect, where the lone pair is delocalized into the aromatic ring, which decreases basicity. quora.com

As a nucleophile, the dimethylamino group can attack various electrophiles. masterorganicchemistry.com The nucleophilicity of amines is closely related to their basicity but is also highly sensitive to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The presence of the ortho-isopropyl group in this compound could sterically hinder the approach of electrophiles to the nitrogen atom, potentially reducing its nucleophilic reactivity compared to a less substituted analogue like 4-(dimethylamino)phenol.

Tertiary amines, such as the dimethylamino group in the title compound, undergo quaternization when treated with alkyl halides in what is known as the Menshutkin reaction. researchgate.net This SN2 reaction involves the nucleophilic attack of the amine on the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.net For example, reaction with an alkylating agent like dimethyl sulfate (B86663) or an alkyl iodide would convert the dimethylamino group into a trimethylammonium salt. google.comnih.gov

Table 2: Representative Quaternization Reaction

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | 2-Isopropyl-4-hydroxy-N,N,N-trimethylanilinium iodide | Quaternization (Menshutkin Reaction) |

This reaction is fundamental in modifying the properties of the molecule, as the resulting quaternary ammonium salt is ionic and has significantly different solubility and electronic properties compared to the parent amine. The efficiency of quaternization can depend on the reactivity of the alkylating agent and the steric environment around the nitrogen atom. google.comnih.gov

Mechanistic Investigations of Key Chemical Transformations

Mechanistic investigations are crucial for understanding and predicting the outcomes of chemical reactions. For a substituted phenol (B47542) like this compound, such studies would elucidate the step-by-step sequence of events at the molecular level, including the roles of intermediates and transition states.

Kinetic studies provide quantitative data on how fast reactions proceed and how the rate is influenced by various factors such as reactant concentrations, temperature, and catalysts. This information is fundamental to elucidating reaction mechanisms. For this compound, kinetic studies would likely focus on electrophilic aromatic substitution reactions, given the activating nature of the hydroxyl and dimethylamino groups.

The dimethylamino group is a strong activating group, and the hydroxyl group is also activating, both directing electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl group are of particular interest. The rate of electrophilic attack on the aromatic ring is significantly influenced by the electronic effects of the substituents. Studies on other substituted phenolic compounds have shown that electron-donating groups enhance the reaction rate. mdpi.com The order of this activating effect is generally -OH > -OCH₃ > -CH₃. mdpi.com The dimethylamino group is also a powerful electron-donating group.

A general approach to studying the kinetics of reactions involving substituted phenols often involves monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or GC-MS. The data obtained can be used to determine the reaction order and the rate constant. For instance, in the oxidation of phenolic compounds, pseudo-first-order kinetics are often observed when one reactant is in large excess. mdpi.com

The Hammett equation, log(k/k₀) = ρσ, is a valuable tool in kinetic studies of substituted aromatic compounds. mdpi.com It relates the rate constant (k) of a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). This allows for the quantification of the electronic effects of the substituents on the reaction rate.

Table 1: Illustrative Kinetic Parameters for Reactions of Substituted Phenols

| Reactant | Reaction Type | Rate Constant (k) | Reference |

| Phenol | Ozonation | 5.06 × 10⁶ M⁻¹ s⁻¹ | acs.org |

| Substituted Phenols | OH Radical Oxidation | Varies with substituent | mdpi.com |

| Phenol | Tritylation | Varies with conditions | acs.org |

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into reaction mechanisms at the atomic level. Methods like Density Functional Theory (DFT) are commonly used to model reaction pathways and locate transition states. mdpi.com

For this compound, computational analysis could be employed to:

Determine the preferred sites of electrophilic attack: By calculating the distribution of electron density on the aromatic ring (e.g., through mapping the electrostatic potential or analyzing frontier molecular orbitals like the HOMO), the most nucleophilic positions can be identified. mdpi.com The combined electron-donating effects of the hydroxyl and dimethylamino groups would be expected to significantly increase the electron density at the positions ortho and para to these groups, making them more susceptible to electrophilic attack.

Calculate activation energies: By mapping the potential energy surface of a reaction, the energy barrier (activation energy) for a particular transformation can be calculated. This allows for the comparison of different possible reaction pathways and the prediction of the most favorable one. For example, computational models can predict the activation energies for the formation of phenoxyl radicals from substituted phenols. nih.gov

Visualize transition state structures: The geometry of the transition state, the highest energy point along the reaction coordinate, provides crucial information about the mechanism. Computational methods can determine the three-dimensional structure of these fleeting species.

Evaluate steric effects: The bulky isopropyl group at the 2-position would exert a significant steric hindrance, potentially influencing the regioselectivity of reactions by blocking access to the adjacent positions. Computational models can quantify these steric effects. Studies on other substituted phenols have shown that steric and substituent effects can be probed using competitive reactions. nih.gov

Table 2: Examples of Computational Approaches for Studying Phenol Reactivity

| Computational Method | Application | Findings for Substituted Phenols | Reference |

| Density Functional Theory (DFT) | Geometry optimization, charge distribution analysis | Hirshfeld charges can describe electrophilic substitution | mdpi.com |

| MOPAC, Extended Hückel | Calculation of physico-chemical properties | Ionization potential correlates with chromatographic retention | rsc.org |

| Evans-Polanyi principle | Calculation of activation energies for radical formation | Plot of log k vs. ΔBDE shows distinct lines for electron-donating and -withdrawing groups | nih.gov |

This table illustrates computational methods applied to phenols in general, as specific computational studies on this compound are not widely reported.

Computational and Theoretical Investigations of 4 Dimethylamino 2 Isopropylphenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting molecular behavior. These methods solve the Schrödinger equation, or approximations of it, for a given molecule to determine its energy and wavefunction, from which all other properties can be derived. The choice of methodology is crucial, balancing computational cost with desired accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.gov Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. wikipedia.org This approach offers a favorable balance between accuracy and computational expense, making it suitable for a wide range of chemical systems, including substituted phenols. nih.govscirp.org

Commonly used functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are often employed to investigate molecular geometries, reaction energies, barrier heights, and spectroscopic properties. nih.govjmaterenvironsci.com For a molecule like 4-(Dimethylamino)-2-isopropylphenol, DFT calculations can elucidate the effects of the electron-donating dimethylamino group and the bulky isopropyl group on the electronic distribution of the phenol (B47542) ring. These calculations are crucial for predicting sites susceptible to electrophilic or nucleophilic attack, understanding reaction mechanisms, and calculating reactivity descriptors. wikipedia.orgolemiss.edu

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for more accurate, correlated post-Hartree-Fock methods, but it inherently neglects electron correlation, which can be significant. wikipedia.org The HF method is often used for initial geometry optimizations and to obtain basic molecular properties. nih.govscirp.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. nih.gov These methods offer higher accuracy for properties like interaction energies and reaction barriers but come with a significantly higher computational cost. For phenolic compounds, HF and post-HF methods can be used to calculate precise molecular geometries, vibrational frequencies, and electronic properties, serving as a benchmark for less computationally demanding DFT results. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com Basis sets range from minimal, like STO-3G, to more extensive and flexible ones.

Popular choices for organic molecules include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). youtube.comstackexchange.com

Split-Valence Basis Sets (e.g., 6-31G): These use multiple functions to describe the valence orbitals, allowing for more flexibility in representing chemical bonds, while using a single function for core orbitals. youtube.com

**Polarization Functions (e.g., (d,p) or ): These are higher angular momentum functions added to the basis set to describe the distortion of atomic orbitals in the molecular environment. They are crucial for accurately modeling bonding and molecular geometries. youtube.com

Diffuse Functions (e.g., + or aug-): These are functions with small exponents that allow orbitals to occupy a larger region of space. They are essential for describing systems with significant electron density far from the nuclei, such as anions or molecules involved in non-covalent interactions. youtube.comresearchgate.net

For a molecule like this compound, which contains heteroatoms (oxygen and nitrogen) with lone pairs, a split-valence basis set augmented with both polarization and diffuse functions (e.g., 6-311++G(d,p) or aug-cc-pVDZ) is often recommended to achieve reliable results for properties like energy, geometry, and reactivity. researchgate.netnih.gov Convergence criteria must also be carefully set to ensure that the self-consistent field (SCF) procedure has reached a true energy minimum.

Molecular Orbital Characterization

Molecular orbitals (MOs) describe the location and wave-like behavior of an electron in a molecule. The energies and shapes of these orbitals, particularly the frontier orbitals, are fundamental to understanding a molecule's electronic behavior and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive.

While specific data for this compound is unavailable, the table below presents representative HOMO and LUMO energies for the related compound 2-aminophenol, calculated using DFT (B3LYP/6-31G(d,p)). These values illustrate the typical energy ranges for substituted phenols.

| Compound | Methodology | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Aminophenol (Analogous Compound) | DFT/B3LYP/6-31G(d,p) | -5.35 | -0.18 | 5.17 |

For this compound, one would expect the electron-donating dimethylamino group to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenol.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org The theory is based on the principle that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.orgunesp.br

The shapes and energies of the frontier orbitals determine the regioselectivity and stereoselectivity of reactions. wikipedia.org For this compound, FMO theory can be used to predict its reactivity:

Nucleophilic Character: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen and oxygen atoms due to their lone pairs and the electron-donating nature of the dimethylamino group. These sites would be the most likely to attack an electrophile.

Electrophilic Character: The LUMO would be distributed over the aromatic system. An attack by a nucleophile would likely occur at positions where the LUMO has a large coefficient, although the molecule as a whole is expected to be more nucleophilic than electrophilic.

By analyzing the distribution of the HOMO and LUMO, one can predict how this compound would interact with other reagents, providing a theoretical basis for its chemical behavior. taylorandfrancis.comunesp.br

Theoretical Reactivity Descriptors and Electronic Properties

Computational chemistry provides powerful tools to predict the chemical behavior of molecules. For this compound, its reactivity is largely governed by the interplay between the electron-donating dimethylamino group, the activating isopropyl group, and the phenolic ring.

Fukui Functions for Elucidating Local Reactivity Sites

Fukui functions are essential descriptors in conceptual DFT used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.comresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

For a molecule like this compound, the analysis would involve calculating the Fukui functions (f(r)) to predict reactivity:

f+(r): Indicates the propensity of a site to accept an electron, highlighting locations susceptible to nucleophilic attack .

f-(r): Indicates the propensity of a site to donate an electron, highlighting locations susceptible to electrophilic attack . alljournals.cn

f0(r): Indicates the tendency of a site to react with a radical.

In substituted phenols, the ortho and para positions relative to the hydroxyl group are typically activated for electrophilic attack. researchgate.net The powerful electron-donating nature of the para-dimethylamino group would further enhance the electron density of the aromatic ring, making the ortho positions (relative to the dimethylamino group) particularly susceptible to electrophilic substitution. mdpi.com Conversely, the phenolic oxygen and the nitrogen of the dimethylamino group would be primary sites for nucleophilic reactivity.

Table 1: Illustrative Fukui Function Indices for Phenol (as an example) Data for illustrative purposes based on general findings for phenol, not specific to this compound.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C2 (ortho) | 0.085 | 0.145 |

| C4 (para) | 0.091 | 0.178 |

| C6 (ortho) | 0.085 | 0.145 |

| O | 0.210 | 0.050 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive properties of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating various charge regions. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the phenolic oxygen and the nitrogen of the dimethylamino group due to their lone pairs of electrons. These are the primary sites for hydrogen bonding and electrophilic attack. ymerdigital.com

Positive Potential (Blue): Located around the hydroxyl hydrogen, indicating its acidic nature and susceptibility to nucleophilic attack or deprotonation. researchgate.net

Neutral/Slightly Negative Potential (Green): Distributed across the aromatic ring and the isopropyl group. The electron-donating effects of the substituents would make the ring more electron-rich compared to unsubstituted phenol.

This charge distribution analysis helps in predicting intermolecular interactions and the molecule's reactivity patterns. uni-muenchen.de

Thermodynamic Properties and Stability Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for determining the stability and spontaneity of chemical reactions. purdue.edulibretexts.org These properties can be reliably calculated for molecules using computational methods like DFT. orientjchem.org The standard Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and standard entropy (S°) provide insights into the molecule's intrinsic stability. fsu.eduyoutube.com

Table 2: Illustrative Standard Thermodynamic Parameters for Related Phenolic Compounds This table presents example data for analogous compounds to illustrate the typical values obtained from DFT calculations. Data is not specific to this compound.

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |

| Phenol | -96.4 | -32.5 | 315.8 |

| p-Cresol | -128.5 | -58.7 | 357.2 |

| p-Aminophenol | -135.2 | -45.1 | 340.5 |

Nonlinear Optical (NLO) Properties and First Hyperpolarizability (β) Studies

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov A key indicator of second-order NLO activity is the first hyperpolarizability (β). Large β values are often found in "push-pull" systems, which consist of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. unamur.benih.gov

This compound fits this structural motif. The dimethylamino group acts as a powerful electron donor (the "push"), while the phenol ring and its hydroxyl group function as the π-system and a weak acceptor (the "pull"). This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation leads to a large change in dipole moment, resulting in a significant β value. nih.govcityu.edu.hk

Computational studies on similar dimethylamino-substituted aromatic compounds have shown that they possess substantial first hyperpolarizability. semanticscholar.orgresearchgate.net DFT calculations are a standard method for predicting the components of the hyperpolarizability tensor and the total β value. researchgate.net The magnitude of β is sensitive to the strength of the donor and acceptor groups and the length of the π-conjugation path. unamur.be

Table 3: Example First Hyperpolarizability (β) Values for Push-Pull Molecules Illustrative data from computational studies of similar NLO chromophores. Values are not specific to this compound.

| Compound | β (static) (10⁻³⁰ esu) |

| p-Nitroaniline | 9.2 |

| 4-(Dimethylamino)benzonitrile | 15.5 |

| trans-4-(Dimethylamino)-4'-nitrostilbene | 75.8 |

Theoretical Modeling of Solvation Effects and Intermolecular Interactions

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org Theoretical modeling of solvation effects is crucial for accurately predicting behavior in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk effect of a solvent on the solute's electronic structure, stability, and properties like NLO response. mdpi.com

For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. rsc.org These interactions are critical in protic solvents like water or alcohols. core.ac.uk

π-π Stacking: The aromatic rings of two molecules can engage in π-π stacking interactions, which are important for understanding molecular aggregation. rsc.orgsemanticscholar.org

Molecular dynamics (MD) simulations can provide a more explicit understanding of these interactions by modeling the dynamic behavior of the solute molecule surrounded by individual solvent molecules. core.ac.uk Such studies are essential for predicting solubility and understanding reaction mechanisms in solution. researchgate.nettandfonline.com

Derivatization and Functionalization Strategies of 4 Dimethylamino 2 Isopropylphenol

Synthesis of Novel Analogues and Homologues

The synthesis of analogues and homologues of 4-(dimethylamino)-2-isopropylphenol involves altering the core structure to introduce different functional groups or to extend carbon chains. These modifications are crucial for exploring structure-activity relationships and developing new chemical entities.

One common approach is the Mannich reaction, which introduces an aminomethyl group onto a phenol (B47542). This reaction can be adapted to produce a variety of analogues by using different secondary amines. For instance, the reaction of phenol with formaldehyde (B43269) and dimethylamine (B145610) is a known method for producing 2,4,6-tris(dimethylaminomethyl)phenol. google.com By controlling the reaction conditions and stoichiometry, it's possible to selectively synthesize mono- or di-substituted products, thereby creating analogues of this compound.

Another strategy involves the modification of related phenol structures. For example, 2-isopropylphenol (B134262) can be functionalized at the para-position through alkylation, followed by the introduction of a dimethylamino group. chemrxiv.org The synthesis of related compounds, such as 4-isopropylphenol (B134273), often involves the alkylation of phenol with propylene (B89431). wikipedia.org This foundational structure can then be further modified.

The synthesis of more complex analogues can be achieved through multi-step reaction sequences. For instance, starting from a different substituted phenol, such as 5-cyanophthalide, a series of reactions including Grignard reactions and Suzuki couplings can be employed to introduce various substituents onto the aromatic ring, ultimately leading to a diverse range of analogues. nih.gov

Targeted Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties.

Esterification: A common modification is the conversion of the hydroxyl group into an ester. This can be achieved by reacting the phenol with an acyl chloride, such as benzoyl chloride, or an acid anhydride. libretexts.org This reaction transforms the acidic phenol into a more neutral ester derivative.

Etherification: Another important modification is the formation of an ether. This is typically accomplished by reacting the phenol with an alkylating agent in the presence of a base. For example, the hydroxyl group can be protected by converting it into a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole. chemrxiv.org This protecting group strategy is often employed during multi-step syntheses to prevent unwanted reactions at the hydroxyl site.

Conversion to a Leaving Group: The hydroxyl group can also be converted into a good leaving group to facilitate further substitution reactions. For instance, it can be transformed into a sulfonate ester, such as a tosylate or mesylate, which can then be displaced by various nucleophiles.

These targeted modifications of the phenolic hydroxyl group are fundamental in the synthesis of more complex molecules and for tailoring the properties of the parent compound.

Advanced Functionalization of the Aromatic Ring and Isopropyl Substituents

Beyond the hydroxyl group, the aromatic ring and the isopropyl substituent of this compound offer further opportunities for functionalization, leading to a wider range of derivatives with diverse properties.

Aromatic Ring Functionalization:

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions. The positions of substitution are directed by the existing hydroxyl, dimethylamino, and isopropyl groups. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group onto the ring.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS). chemrxiv.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. For example, an Amberlyst-15-mediated alkylation can be used to introduce an alkyl ketone. chemrxiv.org

Formylation: Introduction of a formyl group, for instance, through a Duff formylation. chemrxiv.org

Cross-Coupling Reactions: For aromatic rings that have been pre-functionalized with a halogen or a triflate, cross-coupling reactions like the Suzuki or Sonogashira coupling can be used to form new carbon-carbon or carbon-heteroatom bonds. chemrxiv.orgnih.gov This allows for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups.

Isopropyl Substituent Functionalization:

While direct functionalization of the isopropyl group is less common, it can be a target for certain reactions. For instance, benzylic-type oxidation could potentially introduce a hydroxyl group or a carbonyl group at the benzylic position of the isopropyl substituent, although this would require specific and controlled reaction conditions to avoid side reactions on the electron-rich aromatic ring.

These advanced functionalization strategies provide a powerful toolkit for creating a diverse library of this compound derivatives with tailored electronic and steric properties.

Role of this compound as a Synthetic Intermediate or Precursor in Organic Synthesis

This compound and its closely related isomers serve as valuable synthetic intermediates in the preparation of more complex molecules. The combination of the phenolic hydroxyl group, the dimethylamino group, and the substituted aromatic ring makes it a versatile building block.

The phenolic moiety allows for the construction of aryloxy-containing compounds. For example, the synthesis of phenoxy diaminopyrimidine compounds can start from a related isopropylphenol derivative. google.com The hydroxyl group can participate in ether synthesis, linking the phenol to another molecular fragment.

The dimethylamino group can direct metallation reactions or can be a site for further chemical transformations. The aromatic ring itself can be a scaffold upon which to build more elaborate structures. For instance, the synthesis of photoactivatable propofol (B549288) analogs has utilized a substituted isopropylphenol as a starting material. chemrxiv.org

The general class of substituted phenols, including isopropylphenols, are precursors to a wide range of commercially important chemicals. For example, 4-isopropylphenol is a key intermediate in the production of bisphenol A (BPA). wikipedia.org While this compound is a more specialized reagent, its structural motifs are found in various target molecules in medicinal and materials chemistry. The strategic placement of the functional groups allows for regioselective reactions, making it a useful precursor for the synthesis of specifically substituted aromatic compounds.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of phenolic compounds, offering high-resolution separation and enabling accurate purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many phenols. While specific GC methods for 4-(Dimethylamino)-2-isopropylphenol are not extensively documented in publicly available literature, general methodologies for similar phenolic compounds can be adapted. For instance, the analysis of related compounds like 4-nonylphenols often involves GC coupled with a mass spectrometer (GC-MS). nih.govnih.gov The conditions for such analyses typically include a capillary column, such as a DB-5MS, and a programmed oven temperature to ensure the separation of isomers and impurities. nih.gov Derivatization is a common strategy to increase the volatility and improve the chromatographic behavior of phenols. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical and chemical compounds, including phenols. nih.gov HPLC offers the advantage of operating at ambient temperatures, which is suitable for thermally labile compounds. The separation is typically achieved on a reversed-phase column, such as a C8 or C18, using a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly performed using an ultraviolet (UV) detector. The selection of the stationary phase, mobile phase composition, and pH are critical parameters that are optimized to achieve the desired separation and selectivity. sigmaaldrich.com For example, in the analysis of related compounds, HPLC has been effectively used to separate and quantify various phenolic impurities. nih.gov

Table 1: General Chromatographic Conditions for Phenolic Compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5MS) | Reversed-phase (e.g., C8, C18) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Methanol and Water/Buffer mixture |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) |

| Derivatization | Often employed to increase volatility | Generally not required, but can be used to enhance detection |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern. This "fingerprint" allows for the confident identification of the compound and its isomers. nih.gov For complex mixtures of phenols, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) can provide even greater resolving power. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that has become a cornerstone in analytical chemistry. nih.govsigmaaldrich.com It is particularly useful for the analysis of less volatile and more polar compounds that are not amenable to GC. mdpi.com In LC-MS, the eluent from the HPLC system is introduced into a mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI), are employed to generate ions from the analyte molecules. nih.gov LC-MS and its tandem version, LC-MS/MS, can provide molecular weight information and structural details through fragmentation analysis, which is crucial for identifying unknown impurities and characterizing the main compound. researchgate.netmendelnet.cz

Table 2: Comparison of Hyphenated Analytical Techniques

| Feature | GC-MS | LC-MS |

| Analyte Suitability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Ionization Methods | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Key Information Provided | Retention time, mass spectrum (fragmentation pattern) | Retention time, mass spectrum (molecular weight and fragmentation) |